molecular formula C13H18O B11961581 5-Methyl-1-phenyl-3-hexanone CAS No. 78987-82-3

5-Methyl-1-phenyl-3-hexanone

Cat. No.: B11961581
CAS No.: 78987-82-3
M. Wt: 190.28 g/mol
InChI Key: SHOGWIDFQWGDID-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-3-hexanone: is an organic compound with the molecular formula C13H18O . It is a ketone characterized by a phenyl group attached to the first carbon and a methyl group attached to the fifth carbon of a hexanone chain. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-phenyl-3-hexanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 5-methylhexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-1-phenyl-3-hexanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Methyl-1-phenyl-3-hexanone is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the effects of ketones on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. It is also used as a solvent and in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-3-hexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, leading to changes in the activity of the target molecule. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 3-Phenyl-2-hexanone
  • 3-Phenyl-4-hexanone
  • 5-Methyl-1-phenyl-3-pyrazolidinone

Comparison: 5-Methyl-1-phenyl-3-hexanone is unique due to the presence of both a phenyl group and a methyl group on the hexanone chain. This structural feature imparts specific chemical and physical properties that differentiate it from similar compounds. For example, the presence of the methyl group can influence the compound’s reactivity and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

CAS No.

78987-82-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

5-methyl-1-phenylhexan-3-one

InChI

InChI=1S/C13H18O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

SHOGWIDFQWGDID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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